molecular formula C25H17ClIN3 B6314757 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-37-0

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B6314757
CAS No.: 1509941-37-0
M. Wt: 521.8 g/mol
InChI Key: SFQZQKNAOGXXNJ-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with chloro, iodo, and triphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach includes the halogenation of a pyrrolo[2,3-b]pyrazine precursor, followed by the introduction of the triphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the triphenylmethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyrrolo[2,3-b]pyrazines and triphenylmethyl-substituted heterocycles. Examples include:

  • 2-Chloro-5-iodopyrimidine
  • 5-Amino-pyrazoles

Uniqueness

The uniqueness of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and iodo groups allows for versatile reactivity, while the triphenylmethyl group enhances its stability and lipophilicity.

Properties

IUPAC Name

2-chloro-7-iodo-5-tritylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClIN3/c26-22-16-28-24-23(29-22)21(27)17-30(24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQZQKNAOGXXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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